Synthetic Efficiency: One-Step Synthesis in Quantitative Yield vs. Multi-Step Protocols for Analogous Scaffolds
5,7-Dimethoxy-2,3-dihydro-1H-indol-2-one can be prepared in a single synthetic step under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This contrasts sharply with the synthesis of many related substituted oxindoles, such as 5,6-dimethoxyindolin-2-one derivatives, which often require multi-step sequences involving protection/deprotection strategies or transition metal-catalyzed cyclizations, typically resulting in lower overall yields (e.g., 30-60% over 2-3 steps) [2].
| Evidence Dimension | Synthetic Yield and Step Count |
|---|---|
| Target Compound Data | Quantitative yield (>99%), 1 step |
| Comparator Or Baseline | 5,6-Dimethoxyindolin-2-one derivatives (class average) |
| Quantified Difference | Target compound: quantitative yield, 1 step; Comparator: 30-60% yield over 2-3 steps |
| Conditions | Adapted Vilsmeier conditions (one-step protocol) for target; multi-step sequences (protection/cyclization) for comparator class [1][2]. |
Why This Matters
For procurement, this translates to lower cost, higher batch-to-batch consistency, and reduced lead time for acquiring the core scaffold for further derivatization.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-Step Synthesis of 5,7-Dimethoxy-2,3-dihydro-1H-indol-2-one in Quantitative Yield. Molbank, 2023(2), M1654. View Source
- [2] Grundt, P., et al. (2005). Indolinone Derivatives as Receptor Tyrosine Kinase Inhibitors. WO2005068424A1. View Source
